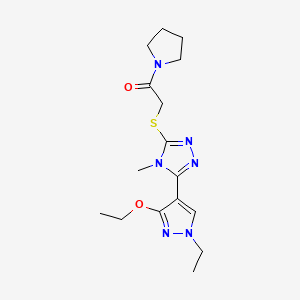

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O2S/c1-4-22-10-12(15(19-22)24-5-2)14-17-18-16(20(14)3)25-11-13(23)21-8-6-7-9-21/h10H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOUBPCHHLYWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps, typically starting with the reaction of 3-ethoxy-1-ethyl-1H-pyrazole derivatives with triazole and thioether moieties. The final product is characterized by its complex structure, which includes a pyrrolidine ring and a thioether linkage. The crystal structure analysis reveals critical dihedral angles between the various rings, which can influence biological activity.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄OS |

| Molecular Weight | 278.38 g/mol |

| Melting Point | Not specified |

| Key Functional Groups | Pyrazole, Triazole, Thioether, Pyrrolidine |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In one study, a related triazole derivative exhibited IC₅₀ values in the micromolar range against breast cancer cells (MDA-MB-231), demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been reported to possess broad-spectrum antibacterial effects. A review indicated that triazolothiadiazine derivatives exhibit significant antibacterial activity against human pathogenic bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects

Triazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo models. For example, certain derivatives have demonstrated efficacy in reducing pain responses in animal models, indicating their potential as analgesics .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including cholinesterases and carbonic anhydrases. Enzyme inhibition studies have shown that related compounds can significantly inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Anticancer Studies : A study on triazolo[3,4-b]thiadiazines found that specific derivatives induced apoptosis in cancer cells through upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl2 .

- Antimicrobial Efficacy : Research demonstrated that triazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, emphasizing their potential use in treating infections .

- Enzyme Inhibition : A comprehensive screening revealed that certain triazole derivatives effectively inhibited both tissue-nonspecific alkaline phosphatase and intestinal alkaline phosphatase, suggesting a link between enzyme inhibition and anticancer activity .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Triazole Hybrids

Key Observations :

- Thioether linkages are common in analogs, but terminal groups (e.g., pyrrolidinyl vs. phenyl) significantly alter solubility and bioavailability .

- Pyridine or quinazoline terminal groups (as in ) may enhance target binding via aromatic interactions but reduce metabolic stability.

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Key Properties

Structural Characterization Tools

- Crystallography : Programs like SHELXL and WinGX are widely used for resolving complex heterocyclic structures. For example, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in triazole-thioether systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.